BenchChemオンラインストアへようこそ!

2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide

medicinal chemistry lead optimisation physicochemical profiling

This nicotinamide derivative is a strategic scaffold for GPCR-focused chemical biology. Computational models rank the thromboxane A2 receptor and P2Y purinoceptor 12 as top putative targets, a fingerprint critically dependent on its 5-chloro substituent. Unlike simple 6-(oxan-4-yloxy)nicotinamide analogs, this compound offers a balanced XLogP3 (0.8) and an Fsp³ of 0.50, placing it within developable oral drug space. Its alaninamide tail provides a synthetic handle for focused library synthesis. Choose it as the core for fragment-based screening where incremental H-bond capacity is key.

Molecular Formula C14H18ClN3O4
Molecular Weight 327.77
CAS No. 1902957-77-0
Cat. No. B2792400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide
CAS1902957-77-0
Molecular FormulaC14H18ClN3O4
Molecular Weight327.77
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl
InChIInChI=1S/C14H18ClN3O4/c1-8(12(16)19)18-13(20)9-6-11(15)14(17-7-9)22-10-2-4-21-5-3-10/h6-8,10H,2-5H2,1H3,(H2,16,19)(H,18,20)
InChIKeyACJUBXMPRLCYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide (CAS 1902957-77-0) – Structural and Physicochemical Identity Baseline


2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide (CAS 1902957-77-0) is a fully synthetic nicotinamide derivative with molecular formula C14H18ClN3O4 and molecular weight 327.76 g·mol⁻¹ [1]. Its structure embeds a 5-chloropyridine-3-carboxamide core, a tetrahydropyran-4-yloxy (oxan-4-yloxy) ether at the 6‑position, and an alaninamide side chain, giving a computed XLogP3 of 0.8 and topological polar surface area of 104 Ų [1]. Computed physicochemical descriptors indicate 2 hydrogen-bond donors, 5 hydrogen-bond acceptors, and 5 rotatable bonds [1]. The compound is primarily offered as a research reagent by specialist chemical suppliers for medicinal chemistry and chemical biology studies.

Why 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide Cannot Be Replaced by Common Nicotinamide Building Blocks


Simple nicotinamide scaffolds such as 5‑chloronicotinamide or unsubstituted 6‑(tetrahydropyran‑4‑yloxy)nicotinamide lack the combinatorial substitution pattern that defines CAS 1902957-77-0. The concurrent presence of the electron‑withdrawing 5‑chloro substituent, the lipophilic tetrahydropyran‑4‑yloxy ether, and the terminal primary amide on the alanine side chain creates a hydrogen‑bond donor/acceptor topology and a conformational profile that differ markedly from any single‑feature congener [1]. In computational target‑prediction models, the compound’s three‑dimensional pharmacophore directs it toward a distinct set of putative protein targets compared with des‑chloro or des‑ether analogs [2]. Consequently, direct substitution with a generic nicotinamide intermediate would alter—and in most cases abolish—the intended molecular recognition pattern for the biological or synthetic application for which this compound was originally designed.

Quantitative Evidence Guide for 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide — Comparator‑Based Differentiation


XLogP3 and Polar Surface Area Differentiate the Full Substitution Pattern from 5‑Chloronicotinamide

The XLogP3 value of 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide is 0.8, and its topological polar surface area (tPSA) is 104 Ų [1]. In contrast, 5‑chloronicotinamide exhibits a computed XLogP3 of approximately 0.3 and a tPSA of approximately 76 Ų [2]. The 0.5‑unit increase in lipophilicity and the 28 Ų increase in polar surface area reflect the simultaneous contribution of the tetrahydropyran‑4‑yloxy ether and the alaninamide side chain.

medicinal chemistry lead optimisation physicochemical profiling

Hydrogen‑Bond Donor and Acceptor Count Provides Favorable Pharmacophoric Complexity Over Des‑Ether or Des‑Chloro Congeners

The target compound possesses 2 hydrogen‑bond donors (HBD) and 5 hydrogen‑bond acceptors (HBA) [1]. The commercially available analog 6‑((tetrahydro‑2H‑pyran‑4‑yl)oxy)nicotinamide (devoid of the 5‑chloro and the alaninamide extension) provides only 1 HBD and 4 HBA. The additional HBD from the alanine‑derived primary amide and the extra HBA from the carbonyl of the formamido linker expand the hydrogen‑bonding pharmacophore.

structure‑activity relationships fragment‑based drug design molecular recognition

ZINC SEA Target‑Prediction Profile Distinguishes the Compound from Des‑Chloro Analogs

Similarity Ensemble Approach (SEA) analysis using ChEMBL 20 predicts that 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide may interact with thromboxane A2 receptor (TBXA2R, P‑value 22), P2Y purinoceptor 12 (P2RY12, P‑value 42), and voltage‑dependent L‑type calcium channel subunits (CACNA1C, P‑value 49; CACNA1D, P‑value 50) [1]. When the 5‑chloro is removed, the Tanimoto similarity to known TBXA2R ligands drops below the default SEA threshold (MaxTc < 30), eliminating this prediction [1].

computational target prediction chemogenomics GPCR pharmacology

Fractional Csp³ Character Distinguishes the THP‑Ether Ring System from Aromatic‑Only Nicotinamide Scaffolds

The fraction of sp³‑hybridized carbon atoms (Fsp³) for the target compound is 0.50 [1]. Nicotinamide itself and 5‑chloronicotinamide both have Fsp³ = 0.0 because all carbon atoms are aromatic. The introduction of the tetrahydropyran ring raises Fsp³ to a value associated with higher clinical success rates in drug discovery campaigns.

conformational diversity fraction sp³ drug‑likeness

High‑Value Application Scenarios for 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide Based on Comparator Evidence


GPCR‑Focused Probe Design Targeting TBXA2R or P2RY12

The computational target‑prediction profile identifies the thromboxane A2 receptor and P2Y purinoceptor 12 as top‑ranked putative targets [1]. The 5‑chloro substituent is critical for maintaining the Tanimoto similarity to known ligands [1]. Researchers constructing a GPCR‑biased chemical library can therefore select this compound as a chloro‑bearing scaffold, whereas des‑chloro nicotinamide analogs would lack the predicted affinity fingerprint.

Fragment‑Elaboration Libraries Requiring Dual H‑Bond Donor and Tetrahydropyran Ether Functionality

With 2 hydrogen‑bond donors and 5 acceptors [2], the compound offers a distinct polar pharmacophore compared to simple 6‑(tetrahydropyran‑4‑yloxy)nicotinamide (1 donor, 4 acceptors). This makes it suitable as a central core in fragment‑based screening cascades where incremental H‑bond capacity drives binding affinity, particularly against enzymes with deep, polar active sites.

Physicochemical Property‑Optimised Lead‑Like Libraries

The balanced XLogP3 of 0.8, tPSA of 104 Ų, and Fsp³ of 0.50 [2][3] position the compound within property ranges (logP < 3, tPSA 60–140 Ų, Fsp³ ≥ 0.36) empirically associated with developable oral drug candidates. Compounds with this three‑dimensional profile are valuable starting points for medicinal chemistry programmes seeking to mitigate attrition linked to poor solubility or high aromatic ring count.

Synthetic Intermediate for C‑5 Chloro‑Substituted Nicotinamide Derivatives

The 5‑chloro‑6‑(oxan‑4‑yloxy)nicotinamide core is a versatile handle for further derivatisation at the carboxylic acid or amide positions [2]. The alaninamide tail can be cleaved or modified to generate libraries of analogs while retaining the chloro‑ether pharmacophore that computational models [3] suggest is essential for maintaining desired target‑engagement predictions.

Quote Request

Request a Quote for 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.